molecular formula C7H15NO B8745005 2,4,6-Trimethylmorpholine CAS No. 58378-56-6

2,4,6-Trimethylmorpholine

Cat. No. B8745005
CAS RN: 58378-56-6
M. Wt: 129.20 g/mol
InChI Key: APOJIILNJVLCQE-UHFFFAOYSA-N
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Patent
US04670557

Procedure details

A 300 ml stirred autoclave with pyrex liner was charged a mixture of N-methyldiisopropanolamine (60 g, 0.41 mol), tributylphosphine (1.6 ml), ruthenium trichloride (0.520 g) and tetraglyme (30 ml). The reactor was sealed and purged of air. The reaction was heated to 180° C. and held for three hours. The reaction was allowed to cool to room temperature. The reaction mixtures were distilled to obtain a 90% yield of 2,4,6-trimethylmorpholine.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:10])[CH2:3][N:4]([CH2:6][CH:7](O)[CH3:8])[CH3:5].C(P(CCCC)CCCC)CCC>[Ru](Cl)(Cl)Cl.COCCOCCOCCOCCOC>[CH3:8][CH:7]1[O:10][CH:2]([CH3:1])[CH2:3][N:4]([CH3:5])[CH2:6]1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CC(CN(C)CC(C)O)O
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
0.52 g
Type
catalyst
Smiles
[Ru](Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
COCCOCCOCCOCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
A 300 ml stirred autoclave with pyrex liner
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged
CUSTOM
Type
CUSTOM
Details
The reactor was sealed
CUSTOM
Type
CUSTOM
Details
purged of air
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixtures
DISTILLATION
Type
DISTILLATION
Details
were distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1CN(CC(O1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.